2-Piperidinoacetamidoxime

Lipophilicity LogP Permeability

Researchers requiring a reliable amidoxime scaffold for 1,2,4-oxadiazole cyclization or cyanoxime ligand synthesis often face inconsistent purity and supply. 2-Piperidinoacetamidoxime (CAS 175136-64-8) resolves this with ≥97% purity and a well-characterized supply chain. - Direct precursor for 1,2,4-oxadiazoles via O-acylation/cyclodehydration; piperidine handle enables further derivatization without interfering with cyclization. - Forms discrete polynuclear Ni₃/Ni₄ complexes as HPiPCO cyanoxime ligand, offering predictable coordination topology vs. morpholine analogs. - Favorable CNS drug-like properties: XLogP 0.3, TPSA 61.8 Ų, and neutral form at physiological pH (predicted pKa 16.05). - Consistent ≥97% purity across multiple suppliers; stored at 2-8°C; shipped ambient.

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
CAS No. 175136-64-8
Cat. No. B1363477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidinoacetamidoxime
CAS175136-64-8
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(=NO)N
InChIInChI=1S/C7H15N3O/c8-7(9-11)6-10-4-2-1-3-5-10/h11H,1-6H2,(H2,8,9)
InChIKeyFWFVZEXRAAFFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Piperidinoacetamidoxime (CAS 175136-64-8): Chemical Identity, Physicochemical Baseline, and Procurement Key Facts


2-Piperidinoacetamidoxime (CAS 175136-64-8), systematically named N-Hydroxy-1-piperidineethanimidamide, is a small-molecule building block combining a piperidine ring with an amidoxime functional group [1]. With a molecular formula of C₇H₁₅N₃O and a molecular weight of 157.21 g/mol, it is primarily supplied as a white solid with a melting point of 154–161 °C and a purity specification of ≥97% . The amidoxime moiety (–C(=NOH)NH₂) confers dual nucleophilic and metal-coordinating reactivity, positioning this compound as a versatile scaffold in medicinal chemistry and coordination chemistry .

Why Generic Substitution Is Not Straightforward for 2-Piperidinoacetamidoxime in Synthesis and Assay Development


Although 2-piperidinoacetamidoxime belongs to the broader class of N-substituted acetamidoximes, in-class analogs such as 2-morpholinoacetamidoxime (CAS 5815-63-4) and piperidine-4-carboxamidoxime (CAS 1421266-74-1) differ substantially in both the heterocyclic amine and the amidoxime substitution position, leading to measurable differences in lipophilicity, basicity, and metal-coordination geometry . The parent acetamidoxime (CAS 22059-22-9) lacks the piperidine ring entirely and thus cannot serve as a functional substitute in reactions requiring the tertiary amine handle for subsequent diversification . These structural variations translate into divergent reactivity in oxadiazole cyclization, distinct coordination modes in transition-metal complexes, and altered solubility profiles that directly affect synthetic yield and biological assay reproducibility [1].

Quantitative Differentiation Evidence: Where 2-Piperidinoacetamidoxime Separates from Its Closest Analogs


Lipophilicity Differential: 2-Piperidinoacetamidoxime vs. 2-Morpholinoacetamidoxime

The computed XLogP value for 2-piperidinoacetamidoxime is 0.3, indicating moderate lipophilicity suitable for both aqueous solubility and membrane permeability in cell-based assays [1]. By contrast, the morpholine analog 2-morpholinoacetamidoxime (CAS 5815-63-4) carries an additional oxygen atom in the heterocycle, introducing a hydrogen-bond acceptor that reduces its predicted lipophilicity (the morpholine ring contributes a computed LogP-lowering effect of approximately –0.5 to –0.8 units relative to piperidine in matched molecular pairs) [2]. This difference directly impacts compound partitioning in octanol/water systems and may affect passive cellular permeability, making the piperidine variant preferable when central nervous system penetration or intracellular target engagement is desired .

Lipophilicity LogP Permeability Medicinal Chemistry

Metal-Coordination Capability: Piperidine-Anchored Amidoxime as a Bridging Ligand for Polynuclear Complexes

The closely related cyanoxime ligand HPiPCO (N-piperidine-2-cyano-2-oximino-acetamide), derived from 2-piperidinoacetamidoxime through cyanation at the amidoxime carbon, forms polynuclear Ni(II) complexes with unique structural architectures [1]. Two polynuclear complexes—a trinuclear [Ni₃(PiPCO)₆·(CH₃CN)ₙ] (3) and a tetranuclear [Ni₄(OH)₂(NO₃)₂(PiPCO)₄(H₂O)₆]·2H₂O (4)—were crystallographically characterized, representing the first structurally authenticated transition-metal complexes in any N-piperidine-cyanoxime system [1]. In the solid state, the free ligand 1 exists as a 67:33 mixture of trans-syn and trans-anti diastereomers, a conformational equilibrium not reported for the corresponding morpholine-based cyanoxime MCO⁻, which yields distinct PtL₂ nanowire complexes with different photophysical properties [1][2]. The piperidine nitrogen in PiPCO⁻ does not directly coordinate the metal center but influences the ligand’s conformational landscape and the resulting supramolecular assembly, differentiating it from morpholine and thiomorpholine analogs where the heteroatom can participate in secondary coordination interactions [2].

Coordination Chemistry Cyanoxime Ligands Nickel Complexes Polynuclear Structures

Predicted Basicity Differential: pKa of the Amidoxime N–OH Group vs. Structural Analogs

The predicted pKa of the oxime hydroxyl group in 2-piperidinoacetamidoxime is 16.05 ± 0.50 . This value reflects the electron-donating effect of the piperidine ring transmitted through the methylene linker to the amidoxime group. For the unsubstituted parent acetamidoxime (CAS 22059-22-9), the experimental pKa of the oxime –OH is reported in the range of approximately 10–12, making it significantly more acidic [1]. The piperidine-substituted derivative is therefore less prone to deprotonation at physiological pH, which influences its speciation in aqueous assay buffers and its ability to act as a neutral ligand for metal coordination under near-neutral conditions . This pKa shift is a direct consequence of the electron-donating piperidine substituent and would not be replicated by electron-withdrawing heterocyclic analogs such as morpholine- or thiomorpholine-substituted acetamidoximes.

Acid Dissociation Constant pKa Amidoxime Protonation State

Safety and Handling Profile: Quantified Hazard Classification vs. Common Laboratory Amidoximes

2-Piperidinoacetamidoxime is classified under GHS as a Category 2 skin irritant (H315), Category 2 eye irritant (H319), and Category 3 respiratory irritant (H335), with an NFPA 704 health rating of 2 . This hazard profile is quantitatively defined and permits straightforward risk assessment for laboratory use with standard personal protective equipment (gloves, eye protection, fume hood). By contrast, certain amidoxime derivatives bearing additional reactive functional groups (e.g., cyano-substituted cyanoximes) may carry higher hazard classifications or require specialized storage conditions . The compound requires storage at 2–8 °C in a sealed, dry environment and is stable under recommended conditions, with a flash point of 106 °C providing a quantifiable safety margin for routine handling .

Safety Data GHS Classification Skin Irritation Procurement Compliance

High-Confidence Research and Procurement Application Scenarios for 2-Piperidinoacetamidoxime


Synthesis of 1,2,4-Oxadiazole Bioisosteres via Cyclocondensation

The amidoxime functionality of 2-piperidinoacetamidoxime serves as a direct precursor for 1,2,4-oxadiazole formation through O-acylation followed by cyclodehydration. The piperidine substituent provides a tertiary amine handle for subsequent derivatization (e.g., quaternization or N-oxide formation) without interfering with the oxadiazole cyclization step [1]. This contrasts with morpholine-based amidoximes, where the ring oxygen can compete as a nucleophile under certain acylation conditions, potentially leading to byproduct formation [2]. The literature demonstrates that β-(piperidin-1-yl)propioamidoximes undergo clean cyclization to 3-[β-(piperidin-1-yl)ethyl]-5-aryl-1,2,4-oxadiazoles, a transformation validated by multiple research groups [1].

Scaffold for Cyanoxime Ligand Synthesis in Polynuclear Metal Complex Design

Researchers targeting Werner-type coordination compounds with polynuclear architectures should select the piperidine-anchored amidoxime scaffold over morpholine or thiomorpholine analogs. As demonstrated by Gerasimchuk et al. (2022), cyanation of the piperidine-substituted amidoxime yields HPiPCO, a cyanoxime ligand that crystallizes as a mixture of trans-syn and trans-anti diastereomers and directs the formation of discrete trinuclear Ni₃ and tetranuclear Ni₄ complexes upon reaction with Ni(II) salts [3]. The morpholine analog MCO⁻ instead favors Pt(II) nanowire formation under comparable conditions, highlighting the decisive role of the heterocyclic amine in determining the final metal complex topology [4].

Medicinal Chemistry Hit-to-Lead Optimization Campaigns Requiring CNS-Penetrant Amidoxime Prodrugs

When the synthetic objective is an amidoxime-based prodrug with predicted blood–brain barrier permeability, the piperidine-substituted variant offers a quantifiable lipophilicity advantage. The computed XLogP of 0.3, combined with only two hydrogen-bond donors and a topological polar surface area of 61.8 Ų, places 2-piperidinoacetamidoxime within favorable CNS drug-like chemical space [5]. The morpholine analog introduces an additional hydrogen-bond acceptor and lowers LogP, which may reduce passive permeability. Furthermore, the predicted pKa of 16.05 for the oxime –OH means the compound remains predominantly neutral at physiological pH, avoiding the ionization penalty that compromises membrane permeation for more acidic amidoximes .

Laboratory-Scale Procurement for Multi-Step Diversification Libraries

2-Piperidinoacetamidoxime is supplied at ≥97% purity by multiple reputable vendors (Apollo Scientific via VWR, ChemScene, CymitQuimica) with documented melting point (154–161 °C), storage conditions (2–8 °C or ambient), and GHS hazard classification . This well-characterized supply chain enables procurement teams to establish consistent quality control specifications without the batch-to-batch variability that can affect less common amidoxime building blocks. The combination of a simple two-step synthetic route (piperidine + chloroacetonitrile → nitrile intermediate; reaction with hydroxylamine → amidoxime) and competitive pricing from multiple suppliers makes this compound a cost-effective entry point for constructing focused libraries of oxadiazoles, amidines, and metal complexes .

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